N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine is a complex organic compound that features a benzothiazole core, a quinoxaline moiety, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dipeptidyl peptidase-4 (dpp-4) activity . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it may act as a competitive inhibitor of its target enzyme . This means it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
If it indeed inhibits dpp-4 like similar compounds, it would affect the incretin hormone pathway . Inhibition of DPP-4 prevents the degradation of incretin hormones, leading to decreased blood glucose levels .
Pharmacokinetics
Similar compounds have been found to have a profound inhibition of dpp-4 activity 24 hours after administration, suggesting good bioavailability .
Result of Action
If it acts similarly to other dpp-4 inhibitors, it would lead to decreased blood glucose levels by preventing the degradation of incretin hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the quinoxaline moiety. Common reagents and conditions used in these reactions include:
Benzothiazole formation: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Piperidine ring introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Quinoxaline moiety addition: The quinoxaline group can be added through condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine include other benzothiazole derivatives, quinoxaline-containing molecules, and piperidine-based compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties. This could make it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-25(21-16-6-2-5-9-19(16)29(27,28)24-21)15-10-12-26(13-11-15)20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPQUHINKIHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N=C2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.